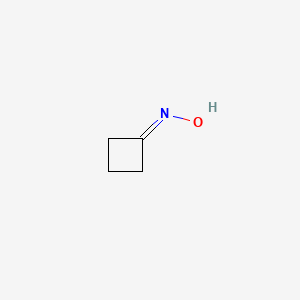

Cyclobutanone oxime

説明

Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . The molecular formula of Cyclobutanone oxime is C4H7NO .

Synthesis Analysis

The transition-metal-catalyzed cyclobutanone oxime is induced via β-carbon elimination with the assistance of Pd0, and the radical-mediated oxidative ring opening of cyclobutanone oxime is achieved by selecting various oxidants to initiate a process of single electron transfer (SET) .Molecular Structure Analysis

Cyclobutanone oxime has a molecular weight of 85.104 Da . The structure of cyclobutanone oxime is based on a four-membered cyclic ketone .Chemical Reactions Analysis

Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals, which can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .Physical And Chemical Properties Analysis

Cyclobutanone oxime has a density of 1.2±0.1 g/cm3, a boiling point of 173.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C .科学的研究の応用

1. Capturing SO2, CO, or O2 via a Radical Process

- Summary of Application : Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry. Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals, which can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .

- Methods of Application : The transition-metal-catalyzed cyclobutanone oxime is induced via β-carbon elimination with the assistance of Pd0, and the radical-mediated oxidative ring opening of cyclobutanone oxime is achieved by selecting various oxidants to initiate a process of single electron transfer (SET) .

- Results or Outcomes : This process has attracted a lot of interest in recent years due to its efficiency and the stability of the resulting radicals .

2. Synthesis of Aliphatic Nitriles

- Summary of Application : A SO2F2-mediated ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes was developed for the construction of a range of δ-olefin-containing aliphatic nitriles with (E)-configuration selectivity .

- Methods of Application : This new method features wide substrate scope, mild conditions, and direct N–O activation .

- Results or Outcomes : This method provides a new way to synthesize complex structures from available components, and it is particularly useful in the synthesis of nitrile-containing drugs .

3. Direct γ-Lactam Synthesis

- Summary of Application : A method for the synthesis of γ-lactam from the nitrogen-insertion reaction of cyclobutanones using an oxime as an aminating reagent with the catalytic amount of a Brønsted acid .

- Methods of Application : This method was employed with a more stable oxime reagent, which is a precursor analog of hydroxylamine derivatives with explosive properties .

- Results or Outcomes : This method provides a new way to synthesize complex structures from available components .

4. Copper-catalysed Csp3–Csp Cross-couplings

- Summary of Application : A novel transformation for the construction of Csp3–Csp bonds was achieved via a photo-induced copper-catalysed C–C bond cleavage .

- Methods of Application : This approach was applied to prepare a series of highly functionalized alkynyl nitriles using readily available cyclobutanones and terminal alkynes .

- Results or Outcomes : This method provides a new way to synthesize complex structures from available components .

5. Visible-light-induced Radical Cascade Cyclization

- Summary of Application : A visible-light-induced radical cascade cyclization of aryl isonitriles and cyclobutanone oxime esters for the synthesis of cyclopenta [b]quinoxalines has been accomplished for the first time .

- Methods of Application : The key to the success of this process was the integration of the in situ-formed nitrile radical followed by the cascade .

- Results or Outcomes : This method provides a new way to synthesize complex structures from available components .

6. Cyanoalkylsulfonylation of Enamides

- Summary of Application : Akondi’s group used enamides and accomplished cyanoalkylsulfonylation of enamides with cyclobutanone oxime esters, using K2S2O5 as a sulfur dioxide surrogate .

- Methods of Application : This radical tandem reaction proceeds with excellent regio- and stereoselectivity to generate diverse (E)-β-(sulfonyl)enamines under organophotoredox catalytic rose bengal conditions .

- Results or Outcomes : This method provides a new way to synthesize complex structures from available components .

7. Preparation of Cyanoalkyl Containing Heterocycles

- Summary of Application : A ring-opening C(sp3)–C coupling of cyclobutanone oxime esters for the preparation of cyanoalkyl containing heterocycles under visible-light or sunlight irradiation .

- Methods of Application : This approach was applied to prepare a series of highly functionalized alkynyl nitriles using readily available cyclobutanones and terminal alkynes .

- Results or Outcomes : This method provides a new way to synthesize complex structures from available components .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-cyclobutylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYCXDWUKJSHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338059 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutanone oxime | |

CAS RN |

2972-05-6 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

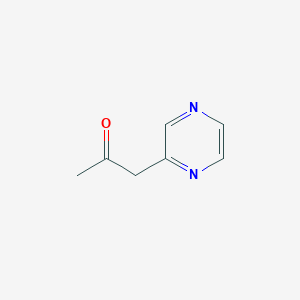

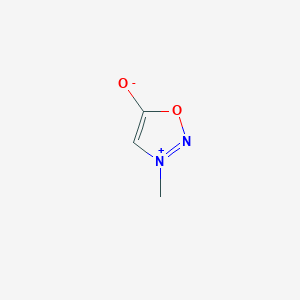

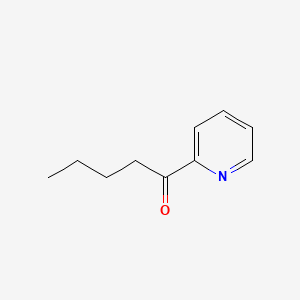

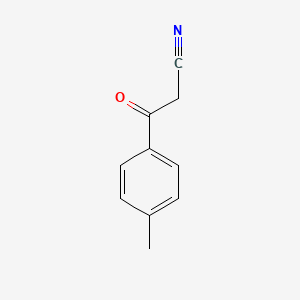

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。